4-ヒドロキシ酪酸メチル

概要

説明

Synthesis Analysis

The synthesis of Methyl 4-hydroxybutanoate and its derivatives involves several methods, including three-component reactions, enzymatic synthesis, and ring-opening reactions. For instance, Gein et al. (2010) explored the reactions of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate, leading to various hydroxy-pyrrol-2-ones (Gein, Kasimova, Aliev, & Vakhrin, 2010). Similarly, Smirnov et al. (2007) suggested a two-step enzymatic synthesis process for 4-hydroxyisoleucine, demonstrating the potential for biosynthesis (Smirnov, Samsonova, Novikova, Matrosov, Rushkevich, Kodera, Ogawa, Yamanaka, & Shimizu, 2007).

Molecular Structure Analysis

The molecular structure of Methyl 4-hydroxybutanoate and related compounds has been elucidated through various analytical techniques. For example, the structure of some reaction products was confirmed via X-ray analysis, providing insight into the molecular configuration of these compounds (Gein et al., 2010).

Chemical Reactions and Properties

Studies have explored the chemical reactions involving Methyl 4-hydroxybutanoate, including its role in intramolecular Prins cyclisations and reactions with hydrogen and hydroxyl radicals. Elsworth and Willis (2008) highlighted its utility in synthesizing bicyclic oxygen heterocycles (Elsworth & Willis, 2008). Additionally, Zhang, Chen, and Zhang (2015) investigated the kinetics of its reactions with radicals, contributing to the understanding of its chemical behavior (Zhang, Chen, & Zhang, 2015).

科学的研究の応用

分析毒性学

“4-ヒドロキシ酪酸メチル”は、GHB/GBLとアルコールの同時摂取の可能性のあるマーカーとして研究されてきました . 液体クロマトグラフィー-三重四重極質量分析法を開発し、アルコール飲料中のメチルおよびエチル-4-ヒドロキシ酪酸を定量的に測定するために検証しました . これは、外因性GHB/GBLの投与を証明するために、法医学調査に役立つ可能性があります .

化学研究

“4-ヒドロキシ酪酸メチル”は、その特性のために化学研究で使用されます。 それはしばしば、より複雑な分子の合成における試薬または構成要素として使用されます .

製薬研究

“4-ヒドロキシ酪酸メチル”は、製薬研究で使用できます。 その特性は、新規医薬品の開発または既存の医薬品の合成の改善に利用できます .

食品および飲料業界

“4-ヒドロキシ酪酸メチル”は、そのフルーティーな香りから、食品および飲料業界で香味剤として使用できます .

化粧品業界

“4-ヒドロキシ酪酸メチル”は、化粧品業界で使用できます。 その心地よい香りから、香水やその他の化粧品の配合に使用できます .

バイオテクノロジー

“4-ヒドロキシ酪酸メチル”は、バイオテクノロジーで使用できます。 それは、バイオ燃料やその他のバイオ製品の製造に使用できます .

作用機序

Target of Action

Methyl 4-hydroxybutanoate, also known as γ-hydroxybutyric acid (GHB), is a naturally occurring neurotransmitter and a depressant drug . It primarily targets the GHB receptor and is a weak agonist at the GABA B receptor .

Mode of Action

The compound interacts with its targets by acting as a precursor to GABA, glutamate, and glycine in certain brain areas . This interaction results in changes in the neurotransmission processes, influencing the activity of the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-hydroxybutanoate are primarily those involving the synthesis and metabolism of the neurotransmitters GABA, glutamate, and glycine . The downstream effects of these pathways include the regulation of mood, sleep, and other central nervous system functions .

Pharmacokinetics

It is known that the compound is rapidly absorbed and has high systemic clearance . Its oral bioavailability is approximately 23% .

Result of Action

The molecular and cellular effects of Methyl 4-hydroxybutanoate’s action include changes in neurotransmitter levels and activity, which can influence mood, sleep, and other central nervous system functions . In a medical setting, it has been used as a general anesthetic and as a treatment for conditions such as cataplexy, narcolepsy, and alcoholism .

Safety and Hazards

将来の方向性

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

特性

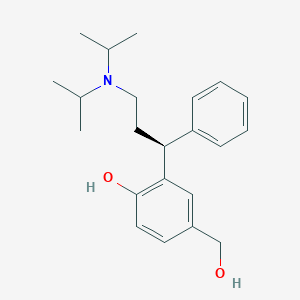

IUPAC Name |

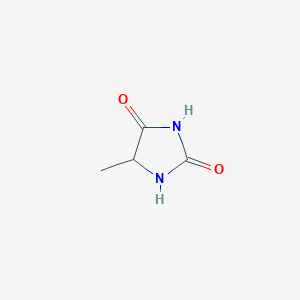

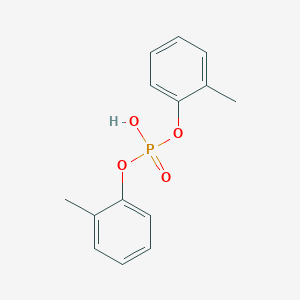

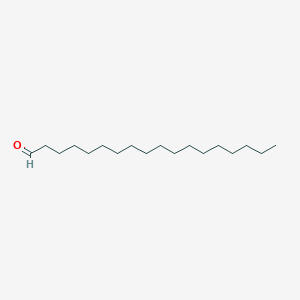

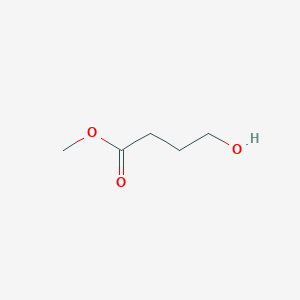

methyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVXCGKMCYNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239021 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925-57-5 | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。